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Compound of Interest

Compound Name: 3,5-Difluoro-L-Tyrosine

Cat. No.: B556657 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enzymatic synthesis of the non-canonical amino acid

3,5-Difluoro-L-Tyrosine. This compound is of significant interest in drug discovery and protein

engineering, where the unique properties of fluorine can be leveraged to modulate the

biological activity and stability of peptides and proteins. The primary biocatalytic route for this

synthesis utilizes the enzyme Tyrosine Phenol-lyase (TPL), which catalyzes the reversible α,β-

elimination of L-tyrosine to phenol, pyruvate, and ammonia. For the synthesis of 3,5-Difluoro-
L-Tyrosine, the reverse reaction is exploited, condensing 3,5-difluorophenol with pyruvate and

an ammonium source.

Executive Summary
The enzymatic synthesis of 3,5-Difluoro-L-Tyrosine offers a stereospecific and

environmentally benign alternative to traditional chemical methods. The core of this process is

the pyridoxal-5'-phosphate (PLP) dependent enzyme, Tyrosine Phenol-lyase (TPL). While wild-

type TPL exhibits broad substrate specificity for various phenol derivatives, its efficiency with di-

substituted phenols, such as 3,5-difluorophenol, can be limited. Consequently, engineered TPL

variants, such as the M379V mutant of Citrobacter freundii TPL, have been developed to

enhance catalytic activity and broaden the substrate scope to include sterically hindered

phenols. This guide provides a comprehensive overview of the enzymatic synthesis, including

detailed experimental protocols for enzyme preparation and the synthesis reaction, as well as a

summary of the key reaction parameters and expected outcomes.
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Enzymatic Synthesis Pathway
The synthesis of 3,5-Difluoro-L-Tyrosine is achieved through a carbon-carbon bond formation

catalyzed by Tyrosine Phenol-lyase. The enzyme facilitates the condensation of 3,5-

difluorophenol, pyruvate, and an ammonium source to yield the desired L-amino acid. The

pyridoxal-5'-phosphate (PLP) cofactor is essential for the catalytic activity of TPL, playing a

crucial role in the reaction mechanism.

Substrates

Enzyme System
Product

3,5-Difluorophenol

Tyrosine Phenol-lyase (TPL)
(Wild-type or Engineered)

Pyruvate

Ammonium Source
(e.g., Ammonium Acetate)

3,5-Difluoro-L-TyrosinePyridoxal-5'-phosphate (PLP)
(Cofactor)

Click to download full resolution via product page

Fig. 1: Enzymatic synthesis of 3,5-Difluoro-L-Tyrosine.

Key Experimental Protocols
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This section provides detailed methodologies for the key experiments involved in the enzymatic

synthesis of 3,5-Difluoro-L-Tyrosine.

Preparation of Tyrosine Phenol-lyase (TPL)
The recombinant expression and purification of TPL from Citrobacter freundii is a critical first

step.

a) Expression in E. coli

Transformation: Transform E. coli BL21(DE3) cells with a suitable expression vector

containing the gene for C. freundii TPL (wild-type or an engineered variant).

Culture: Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate

antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG)

to a final concentration of 0.1-1.0 mM.

Incubation: Continue to incubate the culture at a lower temperature, such as 18-25°C, for 12-

16 hours to enhance the yield of soluble protein.

Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

b) Purification

Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM

NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol) and lyse the cells by sonication or high-

pressure homogenization.

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris.

Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated

with the lysis buffer.

Washing: Wash the column with a wash buffer (lysis buffer containing 20-40 mM imidazole)

to remove non-specifically bound proteins.
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Elution: Elute the TPL protein with an elution buffer (lysis buffer containing 250-500 mM

imidazole).

Dialysis/Buffer Exchange: Dialyze the eluted protein against a storage buffer (e.g., 50 mM

potassium phosphate buffer, pH 8.0, containing 0.1 mM PLP and 1 mM β-mercaptoethanol)

to remove imidazole and prepare the enzyme for storage at -80°C.

Enzymatic Synthesis of 3,5-Difluoro-L-Tyrosine
The following protocol is a general guideline for the enzymatic synthesis. Optimization of

substrate concentrations, enzyme loading, and reaction time may be necessary depending on

the specific TPL variant used.

a) Reaction Setup

Reaction Mixture: In a suitable reaction vessel, combine the following components in an

aqueous buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0):

3,5-Difluorophenol

Sodium Pyruvate

Ammonium Acetate

Pyridoxal-5'-phosphate (PLP)

Purified Tyrosine Phenol-lyase (TPL)

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with

gentle agitation for a specified duration (e.g., 12-48 hours).

b) Reaction Monitoring

The progress of the reaction can be monitored by High-Performance Liquid Chromatography

(HPLC) by observing the consumption of 3,5-difluorophenol and the formation of 3,5-Difluoro-
L-Tyrosine.

c) Product Isolation and Purification
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Enzyme Removal: Terminate the reaction by adding an acid (e.g., HCl) to precipitate the

enzyme, followed by centrifugation.

Initial Purification: The supernatant can be subjected to initial purification steps such as

extraction with an organic solvent to remove unreacted 3,5-difluorophenol.

Chromatographic Purification: Further purify the aqueous layer containing the product by ion-

exchange chromatography or reversed-phase HPLC to obtain highly pure 3,5-Difluoro-L-
Tyrosine.

Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the

enzymatic synthesis of fluorinated tyrosine derivatives. It is important to note that the synthesis

of 3,5-Difluoro-L-Tyrosine is reported to be less efficient with wild-type TPL compared to

monofluorinated derivatives. The use of engineered TPL is highly recommended for improved

yields.

Table 1: General Reaction Conditions for Enzymatic Synthesis of Fluorinated Tyrosines

Parameter Value Reference

Enzyme
Tyrosine Phenol-lyase

(Citrobacter freundii)
[1]

Substrates
Substituted Phenol, Pyruvate,

Ammonium Source
[1]

Cofactor Pyridoxal-5'-phosphate (PLP) [1]

Buffer
Potassium Phosphate or

Borate Buffer
[1]

pH 8.0 - 8.5 [1]

Temperature 30 - 45°C [1]

Reaction Time 12 - 48 hours [1]

Table 2: Reported Yields for Enzymatic Synthesis of Fluorinated Tyrosines
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Product
Enzyme
Variant

Yield
Enantiomeric
Excess

Reference

3-Fluoro-L-

Tyrosine
Wild-type TPL

10-42% (based

on phenol)
>99% [1]

3-Fluoro-L-

Tyrosine
M379V TPL

Complete

Conversion
>97% [2]

3,5-Difluoro-L-

Tyrosine
Wild-type TPL

Trace amounts

detected
Not Reported [3]

Experimental Workflow Diagram
The overall workflow for the enzymatic synthesis of 3,5-Difluoro-L-Tyrosine, from enzyme

preparation to product purification, is illustrated below.
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Fig. 2: Workflow for enzymatic synthesis of 3,5-Difluoro-L-Tyrosine.
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Conclusion
The enzymatic synthesis of 3,5-Difluoro-L-Tyrosine using Tyrosine Phenol-lyase presents a

powerful method for accessing this valuable non-canonical amino acid. While wild-type TPL

shows limited efficacy, the use of engineered variants holds significant promise for achieving

high conversion and yields. The protocols and data presented in this guide provide a solid

foundation for researchers to develop and optimize their own synthesis strategies for this and

other fluorinated amino acids, thereby facilitating advancements in drug discovery and protein

science. Further research into novel TPL mutants with enhanced activity towards di- and poly-

substituted phenols will be crucial for expanding the biocatalytic toolbox for the production of a

wider range of non-canonical amino acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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